Fmoc-3-(5-bromo-2-thienyl)-L-alanine

Description

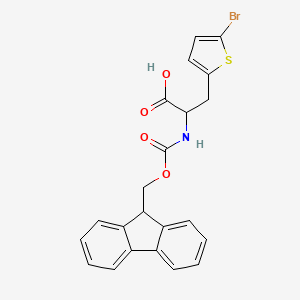

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(5-bromothiophen-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrNO4S/c23-20-10-9-13(29-20)11-19(21(25)26)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18-19H,11-12H2,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNLVFDGUSJGFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(S4)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Pathways for Fmoc 3 5 Bromo 2 Thienyl L Alanine

Retrosynthetic Analysis and Strategic Disconnections for Fmoc-3-(5-bromo-2-thienyl)-L-alanine

A retrosynthetic analysis of this compound identifies several logical disconnections to simplify the molecule into readily available starting materials. The primary strategic disconnections are:

Amine Protection: The most straightforward disconnection is the removal of the Fmoc protecting group, leading back to the free amino acid, 3-(5-bromo-2-thienyl)-L-alanine. This step is typically a simple deprotection reaction.

C-N Bond Formation: The next disconnection targets the chiral center. This involves breaking the bond between the alpha-carbon and the nitrogen atom. This strategy points towards methods like enantioselective amination of a suitable α-keto acid precursor, 3-(5-bromo-2-thienyl)-2-oxopropanoic acid.

Cα-Cβ Bond Formation: A crucial disconnection is the bond between the alpha and beta carbons of the alanine (B10760859) backbone. This approach suggests the asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent with a 5-bromo-2-(halomethyl)thiophene. This is a powerful strategy for installing the side chain with stereocontrol.

Thiophene (B33073) Ring Formation/Functionalization: Further disconnection of the 3-(5-bromo-2-thienyl)-L-alanine precursor can involve targeting the synthesis of the brominated thiophene side chain itself, potentially starting from simpler thiophene derivatives or acyclic precursors.

These disconnections lead to key precursors such as 5-bromo-2-formylthiophene, a chiral glycine equivalent, and an aminating agent, guiding the selection of appropriate forward synthetic routes.

Enantioselective Synthesis Approaches to this compound

Achieving the desired L-enantiomer in high purity is the most critical challenge in the synthesis of this compound. Several enantioselective strategies have been developed for non-proteinogenic amino acids that are applicable here.

Asymmetric catalysis offers an efficient route to chiral amino acids by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For thienylalanine synthesis, transition metal catalysis is a prominent approach. Asymmetric hydrogenation of a prochiral enamide precursor, derived from 3-(5-bromo-2-thienyl)-2-oxopropanoic acid, is a common strategy. Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands (e.g., DuPhos, BINAP) can effectively catalyze this transformation, achieving high enantiomeric excess (ee). consensus.app

Another approach involves the catalytic enantioselective N-H insertion reaction of vinyldiazoacetates with a carbamate (B1207046), a method that can provide access to α-alkenyl α-amino acid derivatives which could potentially be converted to the target molecule. rsc.org Furthermore, asymmetric organocatalysis, using small organic molecules like proline, has emerged as a powerful tool for various asymmetric transformations that could be adapted for the synthesis of the core amino acid structure. youtube.com

Table 1: Examples of Asymmetric Catalysis for Amino Acid Synthesis

| Catalyst Type | Precursor | Reaction Type | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Rhodium-Chiral Phosphine Complex | α-Acylaminoacrylate | Asymmetric Hydrogenation | >95% |

| Chiral Spiro Phosphoric Acid/Rh(II) | Vinyldiazoacetate | N-H Insertion | 83-98% rsc.org |

Chiral auxiliary-based methods involve covalently attaching a chiral molecule to a prochiral substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved to yield the enantiopure product.

A common strategy is the alkylation of a chiral glycine enolate equivalent. For instance, a glycine derivative can be condensed with a chiral auxiliary, such as one derived from camphor (B46023) or a (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate. researchgate.net The resulting complex is then deprotonated to form a chiral enolate, which reacts diastereoselectively with an electrophile like 5-bromo-2-(bromomethyl)thiophene. Subsequent hydrolysis removes the auxiliary, yielding 3-(5-bromo-2-thienyl)-L-alanine with high optical purity. researchgate.nettcichemicals.com The final step would be the protection of the amino group with Fmoc-OSu or Fmoc-Cl.

Table 2: Chiral Auxiliary-Mediated Synthesis

| Chiral Auxiliary | Key Reaction | Electrophile | Outcome |

|---|---|---|---|

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Diastereoselective Alkylation | 5-bromo-2-(bromomethyl)thiophene | Formation of the L-amino acid precursor with high diastereomeric excess. tcichemicals.com |

Racemic resolution separates a 50:50 mixture of enantiomers (a racemate). This can be achieved by reacting the racemic amino acid precursor, 3-(5-bromo-2-thienyl)-DL-alanine, with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization.

A specific method for optically resolving β-2-thienyl-DL-alanine involves using chiral dibenzoyl tartaric acid as the resolving agent. google.com The reaction of the racemic thienylalanine with one enantiomer of dibenzoyl tartaric acid (e.g., L-(-)-dibenzoyltartaric acid) in a suitable solvent like methanol (B129727) or ethanol (B145695) leads to the preferential precipitation of the salt of one diastereomer (e.g., L-thienylalanine-L-tartrate). google.com After separation, the desired enantiomer is recovered by treating the salt with a base to neutralize the tartaric acid. Chemoenzymatic deracemization, which combines stereoselective oxidation and non-selective reduction, provides another powerful resolution strategy. nih.gov

Biotransformation and Chemoenzymatic Synthesis of L-Thienylalanine Derivatives

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild conditions. nih.govrsc.org Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic steps to create efficient synthetic routes. rawdatalibrary.netchemrxiv.org

Enzymatic transamination is a highly effective method for the asymmetric synthesis of L-amino acids. nih.gov This process involves the transfer of an amino group from a donor molecule (like L-aspartic acid or L-alanine) to an α-keto acid acceptor, catalyzed by a transaminase (or aminotransferase) enzyme. google.comwikipedia.org These enzymes typically require pyridoxal-5'-phosphate (PLP), a vitamin B6 derivative, as a cofactor. pharmaguideline.com

For the synthesis of L-thienylalanine derivatives, the corresponding α-keto acid, 3-(5-bromo-2-thienyl)-2-oxopropanoic acid, can be used as the substrate. The transamination reaction, often carried out using whole cells of microorganisms like E. coli or Saccharomyces cerevisiae that express a suitable transaminase, produces the desired L-amino acid with excellent enantiomeric purity (often >99% ee). nih.govgoogle.com The reaction equilibrium can be driven towards the product by using a large excess of the amino donor or by removing a co-product. google.com

Table 3: Chemoenzymatic Synthesis via Transamination

| Enzyme/Microorganism | Substrate | Amino Donor | Product |

|---|---|---|---|

| Transaminase (e.g., from E. coli) | 3-(5-bromo-2-thienyl)-2-oxopropanoic acid | L-Aspartic Acid google.comgoogle.com | 3-(5-bromo-2-thienyl)-L-alanine |

Microbial Fermentation and Engineered Biocatalysts for Analog Production

While direct microbial fermentation routes for the production of this compound have not been extensively detailed in the literature, the production of related amino acid analogs through biotechnological means provides a strong precedent. Microbial systems are the industrial method of choice for the large-scale manufacturing of many proteinogenic L-amino acids. nih.gov Organisms like Corynebacterium glutamicum have been the workhorses for producing amino acids for over half a century and have recently been engineered to produce a variety of amino acid-derived compounds, including non-proteinogenic amino acids. nih.gov

The synthesis of unnatural amino acids can be achieved by creating analog-resistant mutants. For instance, mutants of the cyanobacterium Spirulina platensis resistant to phenylalanine analogs, such as β-thienylalanine, have been shown to overproduce the corresponding natural amino acid. researchgate.net This suggests that a similar strategy of directed evolution and selection using a toxic analog of 3-(5-bromo-2-thienyl)-L-alanine could potentially lead to microbial strains capable of its biosynthesis.

Furthermore, the field of engineered biocatalysis offers a promising avenue for producing the core amino acid structure. Enzymes such as the β-subunit of tryptophan synthase (TrpB) have proven to be highly versatile platforms for synthesizing β-substituted amino acids. nih.govnih.gov Through directed evolution, TrpB has been engineered to catalyze reactions with a wide range of nucleophiles, moving beyond its natural substrate, indole. nih.govresearchgate.net It is conceivable that the TrpB enzyme could be engineered to accept 5-bromo-2-thienyl precursors, thereby enabling a biocatalytic route to the desired amino acid backbone, which could then be chemically protected with an Fmoc group. Chemoenzymatic approaches, which combine the high stereoselectivity of enzymes with chemical reactions, are increasingly employed for the efficient synthesis of non-canonical amino acids. nih.govrsc.org

Optimization and Comparative Analysis of Synthetic Routes for Scalability and Efficiency

Evaluation of Yields and Stereoselectivity in Various Syntheses

High yields and excellent stereocontrol are critical metrics for any synthetic route. While specific, detailed comparative data for various routes to this compound is limited in readily available literature, analysis of similar non-canonical amino acid syntheses provides valuable benchmarks. The goal is to achieve high enantiomeric excess (e.e.) for the desired L-enantiomer, as the biological activity of peptides is highly dependent on their stereochemistry.

| Compound | Synthetic Method Highlight | Yield | Reference |

| Fmoc-L-3-(2-benzothienyl)alanine | Diastereoselective alkylation | 62% (overall) | researchgate.net |

| Fmoc-protected Azido Amino Acids | Diazo transfer on Fmoc-protected precursors | 62-75% | thieme-connect.com |

| Fmoc-protected GalNAc-threonine | Nickel-catalyzed glycosylation | 97% (Fmoc protection step) | nih.gov |

| Fmoc-protected PNA Backbone | Multi-step chemical synthesis | 32% (overall) | researchgate.net |

Green Chemistry Principles in this compound Production

The production of complex molecules like protected amino acids traditionally relies on solvents and reagents that are now recognized as hazardous and environmentally unsustainable. nih.gov The application of green chemistry principles is therefore crucial for modernizing the synthesis of this compound. A major focus in green peptide chemistry is the replacement of conventional solvents. rsc.org

Dimethylformamide (DMF) and dichloromethane (B109758) (DCM), common solvents in peptide synthesis, have significant toxicity concerns. rsc.org Research has identified greener alternatives such as propylene (B89431) carbonate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and γ-valerolactone (GVL). rsc.orgacs.org Propylene carbonate, for instance, has been successfully used in both solution-phase and solid-phase peptide synthesis for coupling and deprotection steps, offering a viable replacement for DMF and DCM. acs.org

Beyond solvent substitution, green chemistry also emphasizes atom economy, waste reduction, and energy efficiency. advancedchemtech.com The high material consumption in SPPS, where reagents like Fmoc-amino acids and coupling agents are used in large excess, results in poor atom economy and generates significant waste. nih.gov The development of continuous flow processes, as opposed to traditional batch reactors, can help minimize the use of excess reagents and solvents, reduce reaction times, and allow for more precise control over reaction conditions. advancedchemtech.com Applying these principles—from selecting biodegradable solvents to optimizing reaction stoichiometry and adopting flow chemistry—will be essential for the sustainable, large-scale production of this compound.

Derivatization and Functionalization Strategies of Fmoc 3 5 Bromo 2 Thienyl L Alanine

Cross-Coupling Reactions at the Bromine Moiety of Fmoc-3-(5-bromo-2-thienyl)-L-alanine

The bromine atom on the thiophene (B33073) ring of this compound is amenable to a range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, providing a modular approach to functionalizing the amino acid side chain. The Fmoc protecting group is generally stable under the conditions required for these transformations, allowing for side-chain modification prior to or during peptide synthesis.

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between aryl or vinyl halides and organoboron compounds. In the context of this compound, this reaction enables the direct attachment of a wide variety of aryl and heteroaryl groups at the 5-position of the thienyl ring. This strategy has been successfully applied to Fmoc-protected bromo-substituted phenylalanines to generate biaryl-containing amino acids. The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base to facilitate the catalytic cycle. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored depending on the specific boronic acid or ester used. This method significantly expands the chemical diversity of the amino acid, allowing for the introduction of functionalities that can modulate the biological activity, conformational properties, or spectroscopic characteristics of resulting peptides.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling This table is a generalized representation based on typical conditions for Suzuki-Miyaura reactions involving aryl bromides.

| Component | Example | Purpose |

| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyst precursor |

| Ligand | SPhos, XPhos, PPh₃ | Stabilizes Pd(0) and facilitates catalytic cycle |

| Boron Reagent | Arylboronic acid, Arylboronic ester | Source of the aryl/heteroaryl group |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid/ester |

| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and facilitates reaction |

The Sonogashira coupling reaction provides a powerful method for installing alkyne functionalities onto aryl halides. This palladium- and copper-cocatalyzed reaction couples a terminal alkyne with the bromine atom of this compound. The introduction of a terminal alkyne onto the amino acid side chain is particularly valuable as it serves as a versatile chemical handle. This alkyne group can then be used in subsequent bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to attach a vast array of molecules such as fluorophores, biotin (B1667282) tags, or polyethylene (B3416737) glycol (PEG) chains. Recent advancements have led to the development of copper-free Sonogashira protocols, which can be advantageous when modifying peptides that may be sensitive to copper.

Table 2: Typical Reagents for Sonogashira Coupling This table illustrates common components used in Sonogashira coupling reactions.

| Component | Example | Role |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst for C-C bond formation |

| Copper(I) Co-catalyst | CuI | Activates the terminal alkyne |

| Base | Et₃N, DIPEA | Scavenges HBr and facilitates catalyst regeneration |

| Alkyne | Trimethylsilylacetylene, Phenylacetylene | Coupling partner providing the alkyne moiety |

| Solvent | THF, DMF | Reaction medium |

The Negishi cross-coupling reaction is another powerful tool for C-C bond formation, involving the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. This methodology has been successfully employed in the synthesis of unnatural amino acids, including heteroaromatic derivatives. A key advantage of the Negishi coupling is the high functional group tolerance of organozinc reagents. Research has shown that both Boc and Fmoc protecting groups are well-tolerated under Negishi coupling conditions, making this reaction suitable for modifying this compound. This allows for the introduction of various alkyl, aryl, or vinyl groups, facilitating the assembly of complex molecular structures on the amino acid side chain.

While the Suzuki, Sonogashira, and Negishi reactions focus on C-C bond formation, the Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction pairs an aryl halide with an amine. While not a direct modification of the this compound side chain itself, it is a crucial strategy for the N-arylation of derivatives. For instance, if the bromine on the thiophene ring is first converted to an amino group (via a different synthetic route), the Buchwald-Hartwig reaction could then be used to arylate that newly introduced amine. More directly, this reaction is widely used to couple aryl bromides with a variety of primary and secondary amines, and its application to bromothiophene substrates is well-established. This reaction has been explored for restructuring heterocyclic halides into functionalized amino acid surrogates. The reaction typically requires a palladium catalyst, a specialized phosphine ligand (e.g., XPhos, SPhos), and a strong base.

Development of Chemical Probes and Bioconjugation Strategies Utilizing this compound

The true utility of this compound extends beyond its role as a structural component into the realm of chemical biology, where it serves as a functional handle for creating sophisticated chemical probes and bioconjugates. acs.orgmdpi.com

Bioorthogonal Chemistry and Click Reactions with Thiophene-Modified Peptides

The bromine atom on the thiophene ring is not merely a passive substituent; it is a reactive handle for transition metal-catalyzed cross-coupling reactions. These reactions are often bioorthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes. mdpi.com

The most prominent of these is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. mdpi.com This reaction enables the formation of a carbon-carbon bond between the bromothiophene-containing peptide and a wide variety of organoboronic acids or esters. nih.govresearchgate.netmdpi.com This allows for the site-specific installation of diverse functional groups onto the peptide, including:

Fluorophores: For creating fluorescently labeled peptides for imaging studies.

Biotin tags: For affinity purification and detection of binding partners.

Photosensitizers: For applications in photodynamic therapy.

Pharmacophores: To explore structure-activity relationships or create bifunctional molecules.

Similarly, the Stille coupling, which uses organostannanes as coupling partners, offers another avenue for derivatization at the bromine position. nih.gov The ability to perform these modifications on a fully synthesized peptide provides a modular and highly versatile platform for peptide functionalization.

| Reaction | Catalyst | Coupling Partner | Bond Formed | Application in Peptide Modification |

| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(PPh₃)₄) | Organoboronic acid/ester | C(sp²)-C(sp²) | Attaching probes, tags, and other functional moieties. mdpi.commdpi.com |

| Stille Coupling | Palladium | Organostannane | C(sp²)-C(sp²) | Alternative C-C bond formation for derivatization. nih.gov |

Fluorescent and Affinity Labeling of Biological Systems via this compound Derivatives

Building on the bioorthogonal reactions described above, peptides containing 3-(5-bromo-2-thienyl)-L-alanine are excellent precursors for developing chemical probes.

Fluorescent Probes: Thiophene-based dyes are known for their useful photophysical properties. rsc.org By using a Suzuki coupling reaction, a known fluorophore bearing a boronic acid group can be covalently attached to the peptide via the thienyl side chain. The resulting fluorescently tagged peptide can be used to visualize its localization in living cells, track its uptake, or quantify its binding to a target protein using techniques like fluorescence microscopy or flow cytometry. nih.govrsc.org

Affinity Labeling: Affinity-based probes are designed to identify the binding partners of a small molecule or peptide within a complex proteome. frontiersin.org A peptide containing 3-(5-bromo-2-thienyl)-L-alanine can be converted into a photoaffinity probe. nih.gov This is typically achieved by installing a photo-reactive group (like a diazirine or benzophenone) and an enrichment tag (like biotin) onto the peptide, often through derivatization of the thienyl ring or at another position in the peptide. Upon incubation with a cell lysate or live cells, the peptide binds to its target protein(s). Subsequent exposure to UV light activates the photo-reactive group, causing it to form a covalent bond with the target protein. The biotin tag then allows for the enrichment of the covalently linked peptide-protein complex for identification by mass spectrometry. nih.govspringernature.com

Integration into Supramolecular Assemblies and Material Science Applications

The unique amphiphilic nature of Fmoc-amino acids, combining a large, hydrophobic aromatic Fmoc group with a hydrophilic amino acid core, makes them powerful building blocks for supramolecular self-assembly. nih.gov

Self-Assembly of Peptides Containing this compound

When peptides containing this compound are placed in aqueous solution, often triggered by a change in pH or solvent, they can spontaneously self-assemble into well-ordered nanostructures, such as nanofibers, ribbons, and eventually hydrogels. nih.govnih.govnih.gov This process is driven by a combination of non-covalent interactions:

π-π Stacking: The primary driving force for the initial aggregation is the strong π-π stacking interaction between the large, planar fluorenyl rings of the Fmoc groups on different peptide molecules. mdpi.comnih.gov The aromatic thienyl side chains can also participate in these stacking interactions, further stabilizing the assembly. acs.org

Hydrogen Bonding: Once in proximity, the peptide backbones arrange themselves to form extensive networks of intermolecular hydrogen bonds, typically resulting in the formation of β-sheet-like structures. nih.govdeakin.edu.au These β-sheets run parallel to the long axis of the resulting nanofibers.

The combination of these forces leads to the formation of elongated nanofibers, which can entangle to form a three-dimensional network that immobilizes water, resulting in a self-supporting hydrogel. nih.gov The specific morphology and mechanical properties of these materials can be tuned by the amino acid sequence, concentration, and external conditions. researchgate.net The incorporation of the bromothienyl group offers an additional layer of control, influencing the packing of the molecules and providing a site for post-assembly functionalization of the material.

Development of Functional Polymers and Nanomaterials with Thienylalanine Moieties

The incorporation of non-canonical amino acids into peptides and polymers has opened new avenues for the creation of advanced functional materials. This compound is a particularly promising building block in this regard due to the unique combination of a self-assembling peptide backbone and a reactive thienyl moiety. The presence of the bromine atom on the thiophene ring is a key feature, offering a versatile handle for a variety of chemical modifications, which is instrumental in the synthesis of sophisticated polymers and the fabrication of novel nanomaterials.

The thienyl group itself is known to impart interesting electronic and optical properties, making it a desirable component in materials designed for applications in electronics, sensing, and photonics. When integrated into a peptide sequence, the inherent properties of the thienylalanine moiety can be combined with the hierarchical self-assembly capabilities of peptides to generate highly ordered nanostructures.

Strategies for Polymer Synthesis

The development of functional polymers from this compound primarily revolves around the reactivity of the 5-bromo-2-thienyl group. This functional handle allows for the use of various cross-coupling reactions to achieve polymerization. These methods can lead to the formation of conjugated polymers where the peptide side chains can influence the polymer's processability, solubility, and hierarchical organization.

One of the most powerful techniques for this purpose is metal-catalyzed cross-coupling reactions . For instance, after incorporation of the 3-(5-bromo-2-thienyl)-L-alanine residue into a peptide chain, the bromine atom can participate in reactions such as:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a new carbon-carbon bond. This is a highly efficient method for creating bithiophene or aryl-thiophene linkages, which are common motifs in conductive polymers.

Stille Coupling: Coupling with an organotin reagent, also catalyzed by palladium, to form carbon-carbon bonds. This method is particularly useful for the synthesis of complex conjugated systems.

Heck Coupling: The reaction of the bromo-thiophene with an alkene in the presence of a palladium catalyst to introduce vinyl groups, which can be further functionalized or used to create extended conjugated systems.

These polymerization strategies can be employed either before or after the self-assembly of the peptide-containing monomers. Polymerization of pre-organized monomers within a self-assembled nanostructure can lead to the formation of highly ordered, one-dimensional conjugated polymers with anisotropic properties.

Fabrication of Nanomaterials

The self-assembly of peptides into well-defined nanostructures, such as nanofibers, nanotubes, and hydrogels, is a well-established field. The incorporation of 3-(5-bromo-2-thienyl)-L-alanine into these peptides adds a layer of functionality to the resulting nanomaterials. The thienyl groups can be arranged in a regular fashion along the peptide backbone, leading to π-π stacking interactions that can contribute to the stability and electronic properties of the nanostructure.

The bromine atom on the thiophene ring can be used as a reactive site for post-assembly modification. For example, metal nanoparticles can be selectively deposited onto the surface of the peptide nanofibers at the sites of the bromo-thienyl groups. This allows for the creation of hybrid organic-inorganic nanomaterials with potential applications in catalysis and sensing.

Furthermore, the self-assembly of peptides containing this compound can be triggered by changes in environmental conditions such as pH, temperature, or solvent polarity. This stimuli-responsive behavior can be exploited to create "smart" nanomaterials that can assemble or disassemble on demand.

Research Findings and Characterization

While specific research exclusively detailing the polymerization and nanomaterial fabrication from this compound is emerging, studies on similar thienylalanine-containing peptides provide a strong basis for the potential of this compound. For instance, research on peptides incorporating β-2-thienylalanine has demonstrated their ability to form β-sheet-rich amyloid fibrils and hydrogels. chemimpex.comresearchgate.net These studies have shown that the thienyl residues contribute to the electronic properties of the self-assembled structures due to charge delocalization and π-stacking. chemimpex.comresearchgate.net

The characterization of polymers and nanomaterials derived from this compound would involve a combination of spectroscopic and microscopic techniques.

| Property | Characterization Technique | Information Obtained |

| Chemical Structure | Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of covalent linkages and functional groups. |

| Molecular Weight | Gel Permeation Chromatography (GPC) | Determination of polymer chain length and distribution. |

| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM) | Visualization of the size, shape, and self-assembled structure of nanomaterials. |

| Optical Properties | UV-Visible Spectroscopy, Fluorescence Spectroscopy | Investigation of electronic transitions and emissive properties. |

| Electronic Properties | Cyclic Voltammetry (CV), Conductive AFM | Measurement of redox potentials and electrical conductivity. |

The unique 5-bromothiophenyl side chain of this compound enhances its reactivity and specificity, making it a valuable building block for creating complex peptide structures. chemimpex.com Its versatility is highlighted by its potential use in the development of biosensors and drug delivery systems, where its structural features can improve binding affinity and selectivity. chemimpex.com

Computational and Theoretical Investigations of Fmoc 3 5 Bromo 2 Thienyl L Alanine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the molecular properties and reactivity of chemical compounds. For Fmoc-3-(5-bromo-2-thienyl)-L-alanine, DFT studies can provide a detailed understanding of its electronic characteristics.

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.

A DFT analysis of this compound would likely reveal that the electron density in the HOMO is concentrated on the electron-rich 5-bromo-2-thienyl group and the fluorenylmethoxycarbonyl (Fmoc) group. These regions would be the most susceptible to electrophilic attack. Conversely, the LUMO would likely be distributed over the entire molecule, with significant contributions from the carbonyl groups and the aromatic rings, indicating the sites for nucleophilic attack.

The electron density distribution would show a high degree of polarization due to the presence of electronegative atoms like oxygen, nitrogen, and bromine. This uneven distribution of charge influences the molecule's dipole moment and its interaction with other polar molecules.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 4.2 D |

Note: The data in this table is illustrative and represents typical values for similar molecules, as specific computational studies on this compound are not publicly available.

DFT calculations can also be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed. The calculated shifts, when compared to experimental data, can help in the assignment of signals and confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its infrared (IR) spectrum. This would show characteristic peaks for the C=O stretching of the carboxyl and carbamate (B1207046) groups, N-H bending, C-H stretching of the aromatic rings, and the C-Br stretching.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum. For this compound, significant absorptions would be expected due to the π-π* transitions within the fluorenyl and thienyl aromatic systems.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Wavenumber/Wavelength |

| IR | C=O stretch (acid) | ~1710 cm⁻¹ |

| IR | C=O stretch (Fmoc) | ~1690 cm⁻¹ |

| IR | N-H bend | ~1530 cm⁻¹ |

| UV-Vis | π-π* transition (Fmoc) | ~265 nm |

| UV-Vis | π-π* transition (Thienyl) | ~290 nm |

Note: The data in this table is illustrative and based on characteristic values for the functional groups present in the molecule.

Molecular Dynamics (MD) Simulations of Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations can provide insights into the conformational flexibility of this compound and its interactions with its environment.

The conformation of this compound can be significantly influenced by the solvent. MD simulations in different solvent environments (e.g., water, methanol (B129727), dimethylformamide) would reveal the preferred conformations of the molecule. In polar solvents, the molecule would likely adopt a conformation where the polar carboxyl and amide groups are exposed to the solvent, while the nonpolar Fmoc and thienyl groups might be more buried. The simulations can also provide information on the solvation shell and the specific hydrogen bonding interactions between the molecule and the solvent.

Incorporating this compound into a peptide sequence can have a significant impact on the peptide's secondary and tertiary structure. MD simulations of such peptides can be used to explore how this unnatural amino acid influences the peptide's folding and stability. The bulky Fmoc protecting group and the rigid thienyl side chain can introduce conformational constraints, potentially inducing specific turns or secondary structures in the peptide chain. These simulations would be valuable in the rational design of peptides with specific structural and functional properties.

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. For a series of derivatives of this compound, QSPR models could be developed to predict properties such as solubility, lipophilicity (logP), and chromatographic retention times.

To build a QSPR model, a set of molecular descriptors (e.g., topological, electronic, and steric) would be calculated for each derivative. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to create a mathematical equation that relates these descriptors to the property of interest. Such models can be used to screen virtual libraries of derivatives and prioritize the synthesis of compounds with desired properties, thus accelerating the drug discovery and development process.

Elucidation of Reaction Mechanisms for Synthesis and Derivatization via Computational Methods

While specific computational studies focused exclusively on the reaction mechanisms for the synthesis and derivatization of this compound are not extensively documented in publicly accessible literature, the application of computational chemistry provides a powerful framework for elucidating such pathways. Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in modeling reaction coordinates, characterizing transition states, and determining the energetic profiles of chemical reactions. This section outlines the established computational approaches that would be employed to investigate the synthesis and potential derivatization of this compound, providing insights into the underlying molecular interactions.

The primary synthetic step for this compound is the protection of the amino group of 3-(5-bromo-2-thienyl)-L-alanine with a 9-fluorenylmethoxycarbonyl (Fmoc) reagent. A common method for this transformation is the reaction of the amino acid with 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) under basic conditions.

A computational investigation of this N-protection mechanism would typically involve the following steps:

Modeling of Reactants and Products: The three-dimensional structures of the reactants (3-(5-bromo-2-thienyl)-L-alanine and Fmoc-OSu) and the final product (this compound) would be geometrically optimized to find their lowest energy conformations.

Transition State Searching: The transition state (TS) for the nucleophilic attack of the amino group on the carbonyl carbon of Fmoc-OSu would be located. This involves sophisticated algorithms that search for a first-order saddle point on the potential energy surface, which represents the highest energy barrier along the reaction pathway.

Similarly, computational methods can be applied to explore potential derivatization reactions of this compound. For instance, the activation of the carboxylic acid group for peptide coupling is a key derivatization. Computational analysis can compare the mechanisms and efficiencies of different activating agents, such as carbodiimides, by modeling the formation of the activated ester and its subsequent reaction with another amino acid.

The insights gained from such theoretical studies are invaluable for optimizing reaction conditions, predicting potential side products, and designing more efficient synthetic routes. For example, by understanding the electronic structure of the transition state, one can predict how substituents on the reactants or changes in the solvent might affect the reaction rate.

The following interactive table presents hypothetical data that would be generated from a DFT study on the N-protection of 3-(5-bromo-2-thienyl)-L-alanine with Fmoc-OSu. This data serves to illustrate the type of quantitative information that computational elucidation of the reaction mechanism would provide.

| Species | Description | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| Reactants | 3-(5-bromo-2-thienyl)-L-alanine + Fmoc-OSu | 0.00 | 0.00 |

| Transition State (TS1) | Nucleophilic attack of amine on Fmoc-OSu | +15.2 | +16.5 |

| Intermediate | Tetrahedral intermediate | -5.8 | -4.9 |

| Transition State (TS2) | Departure of N-hydroxysuccinimide | +8.1 | +9.3 |

| Products | This compound + N-hydroxysuccinimide | -25.4 | -24.1 |

Note: The data presented in this table is illustrative and hypothetical. It is intended to represent the typical output of a computational study on a reaction mechanism and is not based on actual experimental or calculated values for this specific reaction.

Emerging Research Frontiers and Future Prospects for Fmoc 3 5 Bromo 2 Thienyl L Alanine

Exploration of Unexplored Reactivity Patterns and Novel Synthetic Transformations

The synthetic potential of Fmoc-3-(5-bromo-2-thienyl)-L-alanine is largely centered on the reactivity of the 5-bromo-2-thienyl moiety. This functional group is a versatile handle for a variety of cross-coupling reactions, opening the door to a vast and unexplored chemical space for peptide modification.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are particularly well-suited for modifying the bromothienyl group. nih.govbeilstein-journals.org These reactions are known for their high functional group tolerance, making them applicable to complex peptide structures. For instance, the Suzuki-Miyaura reaction could be employed to introduce a wide range of aryl and heteroaryl substituents at the 5-position of the thiophene (B33073) ring, thereby tuning the electronic and steric properties of the amino acid side chain. nih.gov

Table 1: Potential Cross-Coupling Reactions for Derivatization of this compound

| Cross-Coupling Reaction | Reagent | Potential New Functionality |

| Suzuki-Miyaura | Arylboronic acids | Biaryl systems, extended aromaticity |

| Stille | Organostannanes | Alkyl, alkenyl, and aryl groups |

| Heck | Alkenes | Substituted alkenes |

| Sonogashira | Terminal alkynes | Alkynyl and conjugated systems |

| Buchwald-Hartwig | Amines, amides | N-arylated derivatives |

Beyond traditional cross-coupling, the exploration of photocatalytic and metal-free coupling strategies could unveil novel reactivity patterns. These methods often proceed under milder conditions, which would be beneficial for preserving the integrity of the peptide backbone and other sensitive functional groups. The electron-rich nature of the thiophene ring also suggests potential for electrophilic aromatic substitution reactions, allowing for the introduction of a different set of functional groups.

Development of High-Throughput Screening Methodologies for this compound Derivatization Libraries

The ability to generate large libraries of molecules and screen them for desired properties is a cornerstone of modern drug discovery and materials science. The derivatization potential of this compound makes it an ideal candidate for the creation of combinatorial peptide libraries. One-bead-one-compound (OBOC) libraries are a particularly attractive format for such endeavors. semanticscholar.org

In an OBOC library, each bead of a solid-phase support carries a unique peptide sequence. By incorporating this compound into these peptides, a "handle" for diversification is introduced. Subsequent parallel synthesis steps could then be used to modify the bromo-thienyl group on each bead with a different building block, for example, through the cross-coupling reactions mentioned previously.

The development of high-throughput screening assays for these libraries is a critical next step. Cell-based screening assays could be used to identify peptides with specific biological activities, such as receptor binding or enzyme inhibition. semanticscholar.org Alternatively, on-bead screening methods could be developed to identify materials with desired physical properties, such as fluorescence or catalytic activity. The Fmoc group itself can be advantageous for monitoring reaction completion during library synthesis due to its strong UV absorbance. fu-berlin.de

Integration into Advanced Analytical Platforms for In-Situ Reaction Monitoring and Characterization

The incorporation of this compound into peptides presents unique opportunities for real-time monitoring and characterization of peptide synthesis and conformational dynamics. The distinct spectroscopic signatures of the thienyl group can be exploited by various analytical techniques.

During solid-phase peptide synthesis (SPPS), real-time monitoring is crucial for optimizing reaction conditions and ensuring the synthesis of high-quality peptides. ias.ac.innih.gov Techniques such as in-situ FT-IR or Raman spectroscopy could potentially track the incorporation of the this compound residue and its subsequent modifications. Furthermore, the bromine atom provides a heavy-atom handle that could be useful in X-ray crystallography studies for phasing, thus aiding in the determination of the three-dimensional structure of peptides and proteins containing this amino acid.

Advanced NMR spectroscopy techniques could also provide detailed insights into the structure and dynamics of peptides containing this residue. The unique chemical shifts of the thienyl protons and the potential for introducing ¹³C or ¹⁵N labels would allow for detailed structural elucidation and the study of interactions with other molecules.

Application in Chemo-Selective Protein and Peptide Modification for Advanced Chemical Biology Research

The development of methods for the site-specific modification of proteins is a major goal in chemical biology, as it allows for the introduction of probes and other functional groups at defined positions. nih.gov this compound, when incorporated into a peptide or protein, can serve as a versatile platform for such modifications.

The bromo-thienyl group can be considered a bioorthogonal handle, meaning it is reactive towards a specific chemical transformation that does not interfere with the native functionality of the protein. rsc.org For instance, after incorporation into a protein via solid-phase peptide synthesis or through genetic code expansion, the bromine atom could be targeted by a specific palladium catalyst to mediate cross-coupling with a probe molecule in a highly selective manner.

This approach would enable the site-specific attachment of a wide range of functionalities, including:

Fluorescent dyes for imaging protein localization and trafficking.

Biotin (B1667282) tags for affinity purification and interaction studies.

Cross-linking agents to trap and identify protein-protein interactions.

Therapeutic payloads for targeted drug delivery.

This strategy offers a powerful tool for studying protein function in complex biological systems and for the development of novel protein-based therapeutics.

Design of Next-Generation Functional Materials and Self-Assembled Systems

Fmoc-protected amino acids are well-known for their ability to self-assemble into a variety of nanostructures, including hydrogels, nanofibers, and nanotubes. nih.gov These materials have shown great promise in areas such as drug delivery and tissue engineering. The incorporation of the 5-bromo-2-thienyl group into this self-assembling system offers exciting possibilities for the creation of novel functional materials.

The thienyl moiety is a key component of many conductive polymers. Therefore, self-assembled materials derived from this compound could exhibit interesting electronic properties. Through derivatization of the bromo-thienyl group, it may be possible to tune the conductivity of these materials, leading to the development of novel bio-electronic devices and sensors.

Furthermore, the responsiveness of the thienyl group to external stimuli, such as light or changes in redox potential, could be exploited to create "smart" materials. For example, photo-isomerization of the thienyl ring or its derivatives could be used to trigger a change in the morphology or properties of the self-assembled material, leading to applications in areas such as controlled release and responsive coatings. The ability to form hydrogels also opens up possibilities for creating injectable and biocompatible scaffolds for regenerative medicine.

Table 2: Potential Functional Materials from this compound

| Material Type | Potential Functionality | Driving Principle |

| Conductive Hydrogels | Bio-sensors, neural interfaces | π-stacking of thienyl groups |

| Photo-responsive Materials | Light-triggered drug release | Photo-isomerization of thienyl derivatives |

| Stimuli-responsive Gels | Controlled release, smart surfaces | Redox or pH sensitivity of the side chain |

| Bio-catalytic Nanostructures | Enzyme mimics | Self-assembly into ordered structures |

Q & A

Q. What are the optimal conditions for incorporating Fmoc-3-(5-bromo-2-thienyl)-L-alanine into solid-phase peptide synthesis (SPPS) protocols?

- Methodological Answer: For efficient incorporation:

- Coupling Reagents: Use HBTU/HOBt or PyBOP in combination with DIEA to activate the carboxyl group .

- Solvent System: Dimethylformamide (DMF) is preferred due to its ability to dissolve both the reagent and growing peptide chains .

- Deprotection: Employ 20% piperidine in DMF to remove the Fmoc group under mild conditions .

- Monitoring: Confirm coupling efficiency via Kaiser test or HPLC analysis to ensure >95% completion .

Q. How should researchers handle and store this compound to maintain stability during experiments?

- Methodological Answer:

- Storage: Store lyophilized powder at -20°C (stable for 3 years) or 4°C (2 years). Dissolved aliquots should be kept at -80°C (6 months) or -20°C (1 month) .

- Handling: Use gloves and eye protection to avoid skin/eye irritation. Work in a fume hood to minimize inhalation risks .

Q. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

- Methodological Answer:

- HPLC: Assess purity (>95%) using reversed-phase C18 columns with UV detection at 265 nm (Fmoc absorbance) .

- Mass Spectrometry (MS): Confirm molecular weight (472.35 g/mol) via ESI-MS or MALDI-TOF .

- NMR: Validate stereochemistry and substitution patterns (e.g., bromothienyl group) using ¹H/¹³C NMR .

Advanced Research Questions

Q. What strategies can mitigate steric hindrance caused by the 5-bromo-2-thienyl group during peptide chain elongation?

- Methodological Answer:

- Extended Coupling Times: Increase reaction duration to 2–4 hours for bulky residues .

- Microwave-Assisted Synthesis: Enhance reaction kinetics using controlled microwave heating (50°C, 20 W) .

- Orthogonal Protecting Groups: Temporarily protect the bromothienyl side chain with acid-labile groups (e.g., Trt) to reduce steric clashes .

Q. How does the bromothienyl substituent influence the compound’s interactions with proteolytic enzymes in biological assays?

- Methodological Answer:

- Enzyme Stability Studies: Compare degradation rates of peptides containing bromothienyl vs. non-halogenated residues using trypsin/chymotrypsin assays. The bulky bromine atom may reduce cleavage efficiency by blocking enzyme active sites .

- Structural Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict steric clashes between the bromothienyl group and protease binding pockets .

Q. What computational approaches support the rational design of peptide analogs using this compound for enhanced target binding?

- Methodological Answer:

- Molecular Dynamics (MD): Simulate peptide-receptor interactions to optimize side-chain conformations .

- Free Energy Perturbation (FEP): Calculate binding affinity differences between bromothienyl and alternative substituents (e.g., morpholinyl or pyridyl groups) .

- Comparative Analysis: Use tables to evaluate substituent effects (see example below):

| Substituent | Solubility (mg/mL) | Protease Resistance | Reference |

|---|---|---|---|

| 5-Bromo-2-thienyl | 0.21 (DMF) | High | |

| 4-Pyridyl | 0.35 (DMF) | Moderate | |

| Morpholinyl | 0.45 (DMF) | Low |

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.